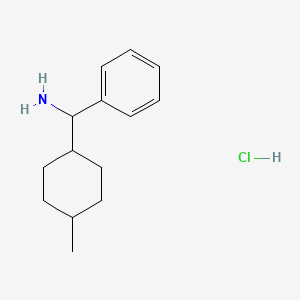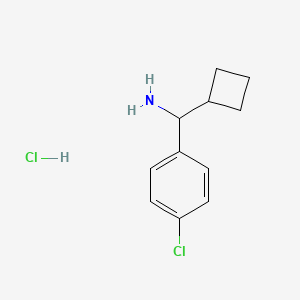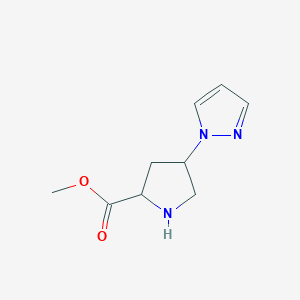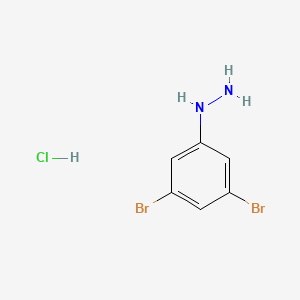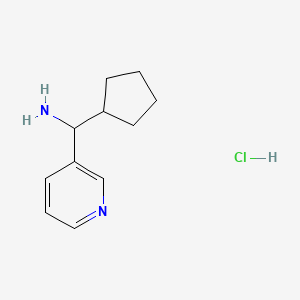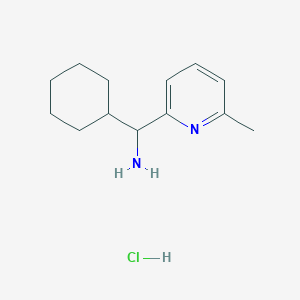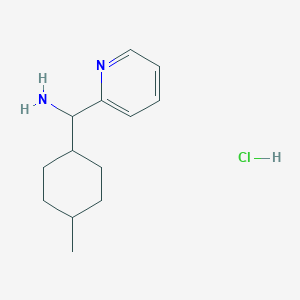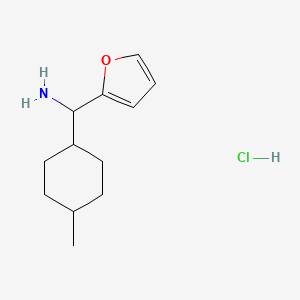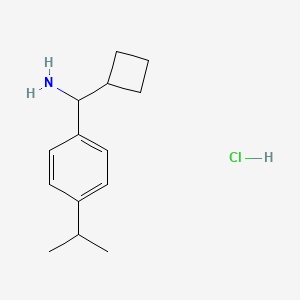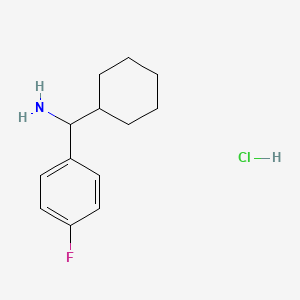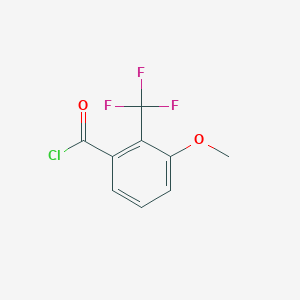
3-Methoxy-2-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Methoxy-2-(trifluoromethyl)benzoyl chloride is a chemical compound with the CAS Number: 1261618-61-4 . It has a molecular weight of 238.59 .
Synthesis Analysis
This compound has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5- a ]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClF3O2/c1-15-6-4-2-3-5 (8 (10)14)7 (6)9 (11,12)13/h2-4H,1H3 . This code provides a specific representation of the molecular structure.Chemical Reactions Analysis
This compound is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
This compound is a clear light yellow liquid . It has a density of 1.383 g/mL at 25 °C .Scientific Research Applications
Functionalization of Benzene Derivatives : A study by Dmowski and Piasecka-Maciejewska (1998) described the functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the synthesis of several derivatives, including compounds similar to 3-Methoxy-2-(trifluoromethyl)benzoyl chloride. These derivatives have potential applications in pharmaceutical and material sciences (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Spiro[Indane-2,2′-Pyrrolidine] Derivatives : Crooks and Rosenberg (1979) explored the synthesis of spiro[indane-2,2′-pyrrolidine] derivatives using benzyl chloride and its methoxy-derivatives. This research shows the versatility of benzoyl chlorides in synthesizing complex organic structures, which could have implications in medicinal chemistry (Crooks & Rosenberg, 1979).
Ionic Liquid in Aromatic Electrophilic Substitution Reactions : Ross and Xiao (2002) conducted a study on aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid. This research highlights the potential for using ionic liquids as solvents in the synthesis of methoxybenzophenone, a process where this compound could be relevant (Ross & Xiao, 2002).
Benzoylation of Nucleosides in Green Chemistry : A study by Prasad et al. (2005) discussed the efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, indicating the utility of benzoyl derivatives in green chemistry methodologies (Prasad et al., 2005).
Synthesis and Structural Analysis of Organic Compounds : The work by Ragavendran and Muthunatesan (2017) involved the vibrational spectroscopic investigation of 2-Methoxy benzoyl chloride, offering insights into the molecular structure and stability of such compounds. This type of research is crucial for understanding the properties of benzoyl chloride derivatives in various chemical contexts (Ragavendran & Muthunatesan, 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(8(10)14)7(6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLWUIFYAZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


